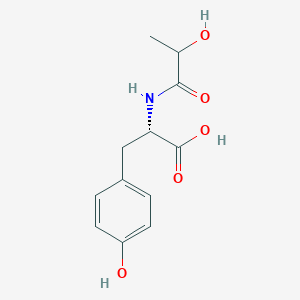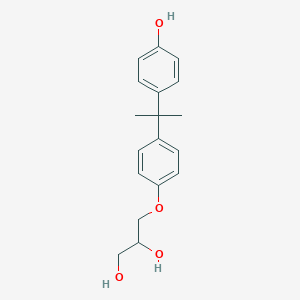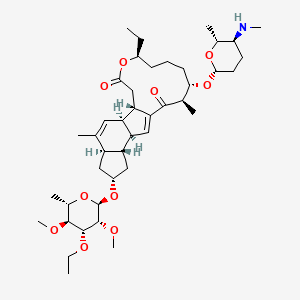
N-formyl-175-J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-175-J is a derivative of spinetoram, a spinosyn insecticide. Spinetoram is a mixture of two components, XDE-175-J and XDE-175-L, in an approximate ratio of 3:1. This compound is a formylated metabolite of XDE-175-J, which is known for its activity against a wide range of insect pests. The compound has a complex structure with multiple chiral centers and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-formyl-175-J can be synthesized through the N-formylation of XDE-175-J. This process involves the reaction of XDE-175-J with formic acid or other formylating agents. Common reagents used in N-formylation include formic acid, acetic formic anhydride, and various catalysts such as metal/metal oxide-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient and eco-friendly methods. These methods may include the use of heterogeneous nanocatalysts, which offer thermal stability, reusability, and high catalytic performance. The reaction is often conducted in green media such as water, polyethylene glycol, or ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions
N-formyl-175-J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: This compound can participate in substitution reactions, where the formyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically conducted under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include demethylated and de-ethylated metabolites, as well as other derivatives with modified functional groups .
Applications De Recherche Scientifique
N-formyl-175-J has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on insect pests and its potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying formylation reactions.
Industry: Utilized in the development of new insecticides and other agrochemical products .
Mécanisme D'action
N-formyl-175-J exerts its effects by targeting specific molecular pathways in insect pests. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural function and leading to paralysis and death of the pests. The formyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-formyl-175-J include:
N-formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-formylkynurenine: An intermediate in the metabolism of tryptophan.
Other spinosyn derivatives: Such as spinetoram and spinosad, which share similar insecticidal properties
Uniqueness
This compound is unique due to its specific formylation, which enhances its insecticidal activity and specificity. The presence of multiple chiral centers and its complex structure also contribute to its distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
1382419-17-1 |
|---|---|
Formule moléculaire |
C42H67NO10 |
Poids moléculaire |
746.0 g/mol |
Nom IUPAC |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10/c1-10-26-13-12-14-35(53-37-16-15-34(43-7)24(5)49-37)23(4)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(3)28-18-27(19-30(28)31)52-42-41(47-9)40(48-11-2)39(46-8)25(6)50-42/h17,20,23-32,34-35,37,39-43H,10-16,18-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 |
Clé InChI |
YUAFEQJFAKTLEW-PSCJHHPTSA-N |
SMILES isomérique |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |
SMILES canonique |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
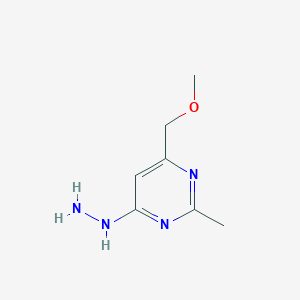
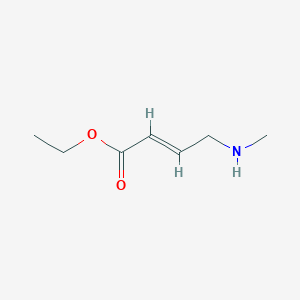
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
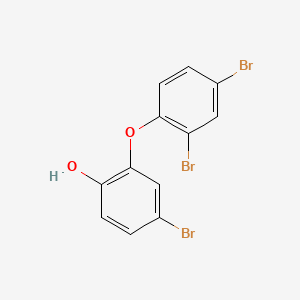
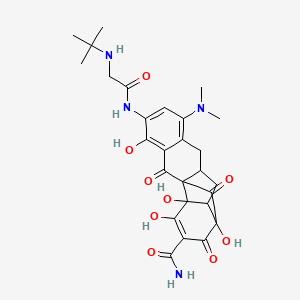
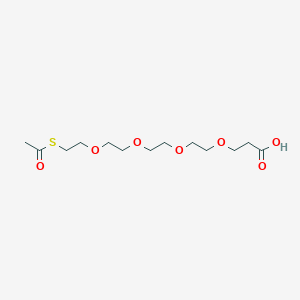
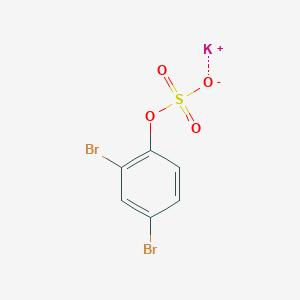

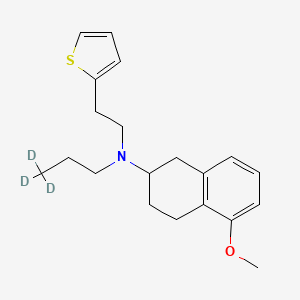
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
